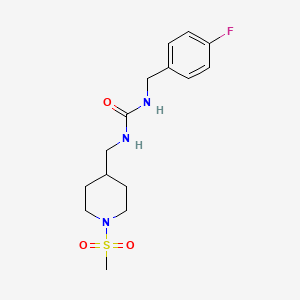
1-(4-Fluorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Fluorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea” is likely to be an organic compound given its structure. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The presence of a fluorobenzyl group and a methylsulfonyl group suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a fluorobenzyl group, and a methylsulfonyl group . These groups could potentially influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the fluorobenzyl group, and the methylsulfonyl group . These groups could participate in various chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorobenzyl and methylsulfonyl groups) would affect properties like solubility, melting point, boiling point, etc .Applications De Recherche Scientifique
Synthesis and Chemical Applications
One significant area of research involves the synthesis and evaluation of similar compounds for their potential in medicinal chemistry and chemical synthesis processes. For instance, the development of protective groups like the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, designed for the protection of hydroxyl groups, demonstrates the compound's utility in facilitating complex synthesis procedures in carbohydrate chemistry (Spjut, Qian, & Elofsson, 2010).
Radiopharmaceutical Development
Another application of structurally related compounds is in the development of radiopharmaceuticals for medical imaging. The synthesis of potent nonpeptide antagonists labeled with fluorine-18, such as in the study of a CCR1 antagonist, showcases the role of fluorobenzyl compounds in creating imaging agents for positron emission tomography (PET) scans, providing insights into receptor distribution and function (Mäding et al., 2006).
Enantioselective Synthesis
Research into enantioselective cycloaddition processes, yielding sulfamidate-fused piperidin-4-ones, highlights the compound's significance in achieving high diastereo- and enantioselectivity. This is critical for the synthesis of chiral molecules that are prevalent in pharmaceuticals and agrochemicals (Liu et al., 2013).
Environmental and Analytical Chemistry
The determination of sulfonylurea herbicides in environmental samples using derivatives for gas chromatography illustrates the compound's relevance in environmental monitoring and analytical chemistry. This research aids in understanding the environmental fate and transport of these herbicides, which is crucial for ecological risk assessments (Cotterill, 1992).
Molecular Cages and Self-Assembly
Studies on the self-assembly of metal-organic cages incorporating urea derivatives reveal the compound's potential in constructing complex molecular architectures. These structures have applications in catalysis, drug delivery, and the development of nanomaterials (Yi et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-23(21,22)19-8-6-13(7-9-19)11-18-15(20)17-10-12-2-4-14(16)5-3-12/h2-5,13H,6-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGKVYIYCOAPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717803.png)

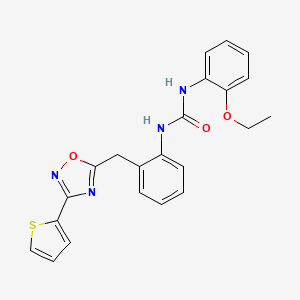

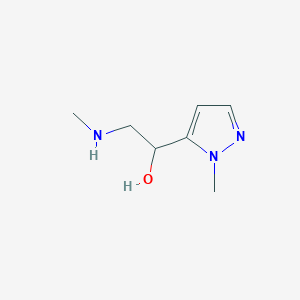
![4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2717811.png)
![2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717812.png)
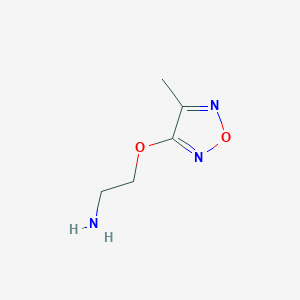
![Ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2717818.png)
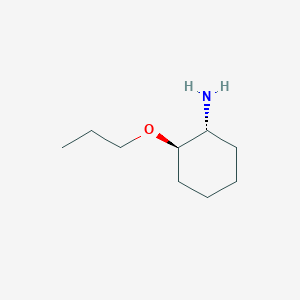
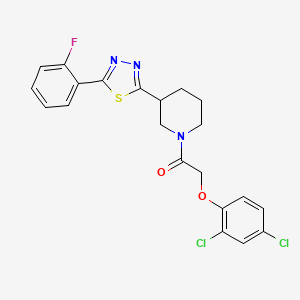
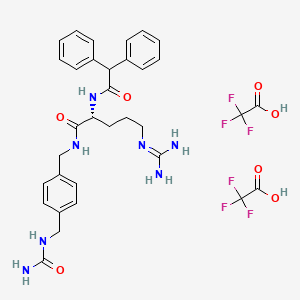

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717826.png)
